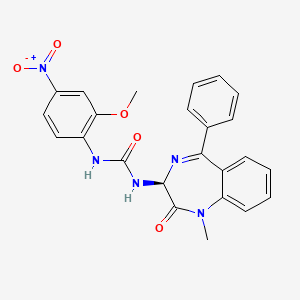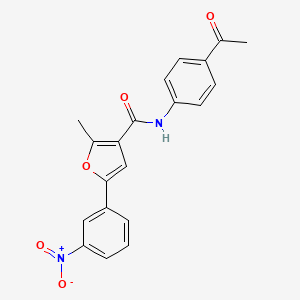![molecular formula C21H17NO6 B3013864 Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate CAS No. 848739-15-1](/img/structure/B3013864.png)
Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate" is a chemical compound with a propyl group attached to a benzoate structure, which in turn is linked to a chromen-3-yl group containing a cyanomethoxy substituent. This compound has been of interest due to its potential applications in various fields, including mesomorphic and dielectric properties, as well as its potential biological and corrosion inhibition properties .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of "Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate" can be analyzed using DFT calculations at different functionals and basis sets. These calculations provide insights into the structural parameters, electronic interactions, charge distributions, and reactivity descriptors of the compound. Additionally, the comparison of calculated results with experimental findings helps in understanding the accuracy of the DFT functionals and their ability to reproduce experimental data .
Chemical Reactions Analysis
The compound's chemical reactions and properties can be further analyzed using spectroscopic characterization, NLO (nonlinear optical) and NBO (natural bond orbital) analyses. These analyses provide information about the compound's spectral measurements, intermolecular electronic interactions, and NLO properties. Understanding the chemical reactions and properties of "Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate is crucial for assessing its potential applications in various fields .
Physical and Chemical Properties Analysis
The physical and chemical properties of "Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate" can be determined through experimental measurements and theoretical calculations. These properties may include but are not limited to solubility, melting point, boiling point, and stability. Understanding these properties is essential for evaluating the compound's suitability for specific applications and its potential impact on biological systems and corrosion inhibition .
DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analyses of 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes
Synthesis, mesomorphic and dielectric properties of 4-(cyanomethoxy)phenyl 4-alkoxybenzoates, 4-(cyanomethoxy)-4′-alkoxyazo- and -azoxybenzenes
Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Chromones with a nitrile group, including structures similar to Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate, have been synthesized. Infrared absorption studies of these nitrile groups offer insights into their unique chemical behaviors, especially in relation to their position within the molecule (Ellis & Shaw, 1972).
Molecular Frameworks : Research involving similar compounds has led to the development of metal-organic frameworks (MOFs), showcasing how such structures can be integrated into complex molecular architectures. These MOFs exhibit notable thermal stability, which is crucial for various applications (Wen et al., 2011).
Liquid Crystal Properties : Compounds similar to Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate have been studied for their mesomorphic and dielectric properties. They exhibit thermotropic nematic mesomorphism, making them potentially useful in liquid crystal technology (Kuvshinova et al., 2014).
Polymer Synthesis and Properties
Polymer Development : Research on phenyl aminobenzoates, which share structural similarities with the compound , has led to the development of poly(p-benzamide)s. These materials have specific optical properties and controlled polymerization, which are important in material science and engineering (Takagi et al., 2013).
Functionalized Poly(ethylene glycol) : The synthesis of 4-poly(ethylene glycol)oxybenzoic acids, which are structurally related to Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate, has been achieved. Such compounds are significant in designing advanced materials with specific functionalities (Sedlák et al., 2008).
Biomedical and Pharmacological Research
- pH-Sensitive Hydrogels : Polyphosphazenes bearing sodium oxybenzoate, structurally related to the compound of interest, have been synthesized as pH-sensitive hydrogels. These materials have potential biomedical applications, including drug delivery systems (Allcock & Ambrosio, 1996).
Environmental and Safety Assessments
- Environmental Concerns : Propyl paraben, a compound related to Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate, has been evaluated for its environmental and health impacts. This research is crucial in understanding the ecological implications of similar chemical compounds (Bodin et al., 2021).
Eigenschaften
IUPAC Name |
propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-2-10-26-21(24)14-3-5-15(6-4-14)28-19-13-27-18-12-16(25-11-9-22)7-8-17(18)20(19)23/h3-8,12-13H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZQDALLPDECRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B3013788.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)
![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)
![7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3013793.png)
![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)
![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B3013796.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B3013797.png)
![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3013801.png)
![N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013803.png)